3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride is an organic compound with the molecular formula C₄H₇ClN₂O It is a derivative of oxetane, a four-membered cyclic ether, and contains both an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride typically involves the reaction of oxetane derivatives with appropriate reagents to introduce the amino and nitrile groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and cyanating agents like sodium cyanide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-Aminooxetane-3-carbonitrile: A similar compound with a slightly different structure, used in similar applications.
Oxetane derivatives: Various oxetane derivatives with different functional groups, each with unique properties and applications.
Uniqueness
3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride is unique due to its combination of an amino group and a nitrile group on the oxetane ring. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C5H9ClN2O |
---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
3-(aminomethyl)oxetane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c6-1-5(2-7)3-8-4-5;/h1,3-4,6H2;1H |
InChI Key |
RMKMVOHPFXJBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.